4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYCJYRKNAKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the methoxyphenyl group.
Aminomethylation: The attachment of an aminomethyl group to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by aminomethylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenol ring.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Impact on Electronic Properties
| Substituent Combination | Electron Effects | Reactivity in Metal Binding |
|---|---|---|
| Br (C4), Cl (C5), OMe (C2) | Balanced push-pull | High |
| Br (C4), Cl (C2, C5) | Strong electron withdrawal | Moderate |
| Br (C4), tert-pentyl (C5) | Steric dominance | Low |
Biological Activity
4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bromine and chlorine substituent on aromatic rings, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, examining its mechanisms, pharmacokinetics, and applications in research.
- Molecular Formula : C14H13BrClNO2
- Molecular Weight : 342.62 g/mol
- CAS Number : 51047314
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Similar compounds have shown efficacy in proteomics research, particularly in studying protein interactions and functions . The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, potentially affecting its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Cytotoxicity
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported that certain derivatives can inhibit cell proliferation by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated; however, factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its bioavailability and therapeutic potential. Environmental influences like pH and temperature also play a role in the compound's stability and efficacy.
Case Studies
- Proteomics Research : In a study focusing on protein interactions, the compound was utilized as a biochemical reagent to investigate the binding dynamics of target proteins involved in cellular signaling pathways. The results highlighted its potential as a tool for understanding complex biological systems .
- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various phenolic compounds, including this compound. The findings indicated that it possessed superior activity against specific bacterial strains compared to conventional antibiotics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H13BrClNO2 |
| Molecular Weight | 342.62 g/mol |
| Antimicrobial Activity | MIC: 3.12 - 12.5 μg/mL |
| Cytotoxicity | Induces apoptosis |
| Research Applications | Proteomics, Antimicrobial studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
